molecular formula C14H9BrO3 B2630641 4-Bromo-2-formylphenyl benzoate CAS No. 443908-84-7

4-Bromo-2-formylphenyl benzoate

Cat. No.: B2630641
CAS No.: 443908-84-7
M. Wt: 305.127
InChI Key: IPLWRHNFDZCPIO-UHFFFAOYSA-N
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Description

4-Bromo-2-formylphenyl benzoate is an organic compound with the molecular formula C14H9BrO3 It is a derivative of benzoic acid and contains both a bromine atom and a formyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-formylphenyl benzoate typically involves the reaction of 4-bromo-2-formylphenol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds via an esterification mechanism, where the hydroxyl group of the phenol reacts with the acyl chloride to form the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-formylphenyl benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-Bromo-2-carboxyphenyl benzoate.

    Reduction: 4-Bromo-2-hydroxyphenyl benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-formylphenyl benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studies involving electrophilic aromatic substitution reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 4-Bromo-2-formylphenyl benzoate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The bromine atom can undergo substitution reactions, allowing the compound to be modified for specific applications. The exact molecular pathways and targets depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-formylphenol: Similar structure but lacks the benzoate ester group.

    4-Bromo-2-hydroxyphenyl benzoate: Similar structure but with a hydroxyl group instead of a formyl group.

    4-Bromo-2-carboxyphenyl benzoate: Similar structure but with a carboxylic acid group instead of a formyl group.

Uniqueness

4-Bromo-2-formylphenyl benzoate is unique due to the presence of both a bromine atom and a formyl group on the phenyl ring, along with the benzoate ester group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research .

Properties

IUPAC Name

(4-bromo-2-formylphenyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrO3/c15-12-6-7-13(11(8-12)9-16)18-14(17)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLWRHNFDZCPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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